molecular formula C5H10ClNO3S B2755033 4-Hydroxypiperidine-1-sulfonyl chloride CAS No. 1446526-77-7

4-Hydroxypiperidine-1-sulfonyl chloride

Cat. No.: B2755033
CAS No.: 1446526-77-7
M. Wt: 199.65
InChI Key: XLPIAGMFZFFEJQ-UHFFFAOYSA-N
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Description

4-Hydroxypiperidine-1-sulfonyl chloride is a chemical compound with the molecular formula C5H10ClNO3S and a molecular weight of 199.66 g/mol It is a derivative of piperidine, a six-membered heterocyclic amine, and contains both hydroxyl and sulfonyl chloride functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Hydroxypiperidine-1-sulfonyl chloride typically involves the reaction of 4-hydroxypiperidine with chlorosulfonic acid. The reaction is carried out under controlled conditions to ensure the selective formation of the sulfonyl chloride group. The general reaction scheme is as follows:

4-Hydroxypiperidine+Chlorosulfonic Acid4-Hydroxypiperidine-1-sulfonyl chloride+Hydrochloric Acid\text{4-Hydroxypiperidine} + \text{Chlorosulfonic Acid} \rightarrow \text{this compound} + \text{Hydrochloric Acid} 4-Hydroxypiperidine+Chlorosulfonic Acid→4-Hydroxypiperidine-1-sulfonyl chloride+Hydrochloric Acid

The reaction is usually performed at low temperatures to prevent decomposition and to achieve high yields. Industrial production methods may involve continuous flow processes to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

4-Hydroxypiperidine-1-sulfonyl chloride undergoes various chemical reactions, including:

    Substitution Reactions: The sulfonyl chloride group can be substituted with nucleophiles such as amines, alcohols, and thiols to form sulfonamide, sulfonate, and sulfonothioate derivatives, respectively.

    Hydrolysis: In the presence of water, the sulfonyl chloride group can hydrolyze to form the corresponding sulfonic acid.

    Oxidation and Reduction: The hydroxyl group can undergo oxidation to form ketones or aldehydes, while reduction reactions can convert it to an alkane.

Common Reagents and Conditions

    Nucleophiles: Amines, alcohols, and thiols are commonly used nucleophiles in substitution reactions.

    Catalysts: Acid or base catalysts may be employed to facilitate the reactions.

    Solvents: Organic solvents such as dichloromethane, tetrahydrofuran, and acetonitrile are often used to dissolve the reactants and control the reaction environment.

Major Products

    Sulfonamides: Formed by the reaction with amines.

    Sulfonates: Formed by the reaction with alcohols.

    Sulfonothioates: Formed by the reaction with thiols.

    Sulfonic Acids: Formed by hydrolysis of the sulfonyl chloride group.

Scientific Research Applications

4-Hydroxypiperidine-1-sulfonyl chloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Hydroxypiperidine-1-sulfonyl chloride involves its reactivity with nucleophiles, leading to the formation of various derivatives. The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity is exploited in the synthesis of sulfonamides, sulfonates, and other derivatives. The hydroxyl group can also participate in hydrogen bonding and other interactions, influencing the compound’s behavior in biological systems .

Comparison with Similar Compounds

Similar Compounds

    4-Hydroxypiperidine: A precursor to 4-Hydroxypiperidine-1-sulfonyl chloride, it lacks the sulfonyl chloride group but retains the hydroxyl group.

    Piperidine: The parent compound, which lacks both the hydroxyl and sulfonyl chloride groups.

    Sulfonyl Chlorides: A class of compounds containing the sulfonyl chloride functional group, used in similar substitution reactions.

Uniqueness

This compound is unique due to the presence of both hydroxyl and sulfonyl chloride groups, which confer distinct reactivity and functional properties. This dual functionality allows for diverse chemical transformations and applications in various fields .

Properties

IUPAC Name

4-hydroxypiperidine-1-sulfonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10ClNO3S/c6-11(9,10)7-3-1-5(8)2-4-7/h5,8H,1-4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLPIAGMFZFFEJQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1O)S(=O)(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10ClNO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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